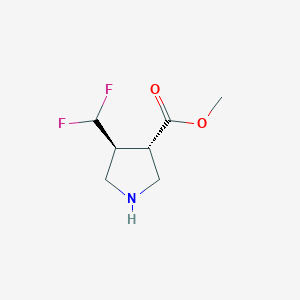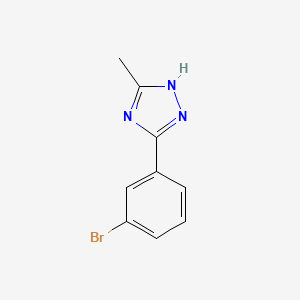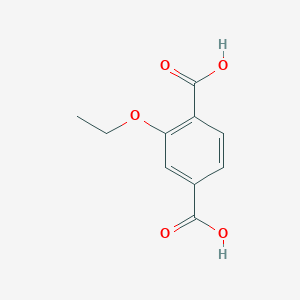
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate nitriles and hydrazines.
Introduction of the hydrazino group: This step may involve the reaction of the triazine intermediate with hydrazine or its derivatives under controlled conditions.
Attachment of the acetylpiperazinyl group: This can be done through nucleophilic substitution reactions, where the triazine intermediate reacts with acetylpiperazine.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can lead to a variety of functionalized triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- 2-Hydrazino-4-(4-ethylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- 2-Hydrazino-4-(4-benzylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
Uniqueness
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is unique due to the presence of the acetylpiperazinyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
58892-46-9 |
|---|---|
Fórmula molecular |
C10H14F3N7O |
Peso molecular |
305.26 g/mol |
Nombre IUPAC |
1-[4-[4-hydrazinyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H14F3N7O/c1-6(21)19-2-4-20(5-3-19)9-16-7(10(11,12)13)15-8(17-9)18-14/h2-5,14H2,1H3,(H,15,16,17,18) |
Clave InChI |
BXKIGIOXWXCDMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)


![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)






